molecular formula C21H17N3O4S2 B4646487 N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide

Cat. No. B4646487
M. Wt: 439.5 g/mol
InChI Key: DEGCLLHDLYSETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide, also known as NSC-743380, is a chemical compound that has been extensively studied for its potential biological and pharmacological properties. It belongs to the class of hydrazinecarbothioamide derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Mechanism of Action

The exact mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that it may exert its biological effects by inhibiting the activity of enzymes involved in inflammation and tumor growth. It may also interfere with the synthesis of DNA and RNA, leading to cell death.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to decrease the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. However, one limitation is that it may exhibit low solubility in some solvents, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to elucidate its exact mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide is a promising chemical compound that has been extensively studied for its potential biological and pharmacological properties. It exhibits anti-inflammatory, anti-tumor, and anti-microbial effects, and has several advantages for laboratory experiments. Further research is needed to fully understand its mechanism of action and to optimize its potential therapeutic applications.

Scientific Research Applications

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor effects in vitro and in vivo. In addition, it has been found to possess anti-microbial activity against various bacterial and fungal strains.

properties

IUPAC Name

1-(4-methyl-2-oxochromen-7-yl)-3-(naphthalen-2-ylsulfonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-13-10-20(25)28-19-12-16(7-9-18(13)19)22-21(29)23-24-30(26,27)17-8-6-14-4-2-3-5-15(14)11-17/h2-12,24H,1H3,(H2,22,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGCLLHDLYSETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide
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N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide
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N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide

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